molecular formula C21H23FN4O4 B560451 PK7242 maleate CAS No. 1446352-68-6

PK7242 maleate

Cat. No. B560451
M. Wt: 414.437
InChI Key: JFMPWCFBSHSNCA-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PK7242 maleate is a small molecule that is being investigated for its potential anti-cancer activity . It is an inducer of reactivation of mutant p53 in cancer cells . In cancer cells carrying the Y220C mutant, PK7242 binds to the p53-Y220C core domain and induces growth inhibition, cell-cycle arrest, and apoptosis .


Molecular Structure Analysis

The molecular formula of PK7242 maleate is C17H19FN4 • C4H4O4 . The formal name is 2-(4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine, 2Z-butenedioate .


Physical And Chemical Properties Analysis

PK7242 maleate is a crystalline solid . It has a formula weight of 414.4 . It has a solubility of 30 mg/ml in DMF, 16 mg/ml in DMSO, 3 mg/ml in ethanol, and 2 mg/ml in PBS (pH 7.2) .

Scientific Research Applications

Application in Cancer Research

Specific Scientific Field

The specific scientific field of application for PK7242 maleate is Cancer Research , particularly in the study of the protein p53, often referred to as the ‘guardian of the genome,’ which is a transcription factor that prevents further proliferation of stressed cells by promoting cell cycle arrest or apoptosis .

Summary of the Application

PK7242 maleate is an inducer of reactivation of mutant p53 in cancer cells. In cancer cells carrying the Y220C mutant, PK7242 binds to the p53-Y220C core domain and induces growth inhibition, cell-cycle arrest, and apoptosis .

Methods of Application or Experimental Procedures

The exact experimental procedures involving PK7242 maleate can vary depending on the specific research context. However, in general, the compound is introduced to cancer cells carrying the Y220C mutant of the p53 protein. PK7242 maleate binds to the p53-Y220C core domain, which leads to a series of cellular responses .

Results or Outcomes

The introduction of PK7242 maleate to cancer cells carrying the Y220C mutant has been shown to induce growth inhibition, cell-cycle arrest, and apoptosis. This suggests that PK7242 maleate could potentially be used as a therapeutic agent in the treatment of certain types of cancer .

Safety And Hazards

PK7242 maleate is not for human or veterinary use . For safety data sheet and more detailed safety information, please refer to the manufacturer’s instructions .

Future Directions

The future directions of PK7242 maleate research are likely to focus on its potential anti-cancer activity, particularly its ability to reactivate mutant p53 in cancer cells . Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

(Z)-but-2-enedioic acid;2-[4-(4-fluorophenyl)-3-pyrrol-1-ylpyrazol-1-yl]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4.C4H4O4/c1-20(2)11-12-22-13-16(14-5-7-15(18)8-6-14)17(19-22)21-9-3-4-10-21;5-3(6)1-2-4(7)8/h3-10,13H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMPWCFBSHSNCA-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=C(C(=N1)N2C=CC=C2)C3=CC=C(C=C3)F.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C=C(C(=N1)N2C=CC=C2)C3=CC=C(C=C3)F.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PK7242 maleate

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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